Physical State Differentiation: Melting Point of 1,1,1,2-Tetrachlorobutane vs. 1,1,1,3- and 1,2,3,4-Tetrachlorobutane Isomers
1,1,1,2-Tetrachlorobutane (CAS 39966-95-5) exhibits an estimated melting point of 28.17°C, behaving as a low-melting solid near standard ambient temperature . In contrast, 1,1,1,3-tetrachlorobutane (CAS 13275-19-9) has a predicted melting point of –28.86°C and remains a free-flowing liquid at room temperature , while 1,2,3,4-tetrachlorobutane (CAS 3405-32-1) is a crystalline solid melting at 73°C [1]. The 57°C melting-point gap between the 1,1,1,2- and 1,1,1,3-isomers translates into fundamentally different handling, storage, and formulation requirements.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 28.17°C (estimated) |
| Comparator Or Baseline | 1,1,1,3-Tetrachlorobutane: –28.86°C (predicted, EPI Suite); 1,2,3,4-Tetrachlorobutane: 73°C (experimental) |
| Quantified Difference | Δmp = 57°C vs. 1,1,1,3-isomer; 45°C vs. 1,2,3,4-isomer |
| Conditions | Target: estimated value at standard pressure (ChemicalBook). 1,1,1,3-: predicted via EPI Suite. 1,2,3,4-: experimental literature value. |
Why This Matters
For laboratory procurement, selecting an isomer that is solid at room temperature simplifies weighing accuracy, containment, and spill control compared to a liquid analog.
- [1] Wikipedia, 1,2,3,4-tetraclorobutano. https://es.wikipedia.org/wiki/1,2,3,4-tetraclorobutano View Source
